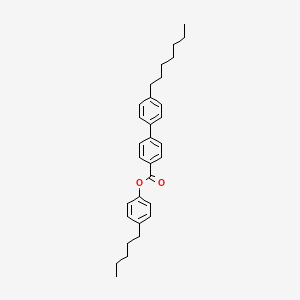

4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate

Description

Molecular Composition

The compound’s chemical formula is C~31~H~38~O~2~ , with a molecular weight of 466.63 g/mol . Key structural parameters include:

The biphenyl core provides rigidity, while the alkyl chains enhance solubility and modulate mesophase stability. The ester group (-COO-) introduces dipole moments that influence dielectric properties critical for LCD applications. X-ray diffraction studies of analogous compounds reveal a planar biphenyl configuration with an inter-ring torsion angle <5°, maximizing conjugation for optimal charge transport.

Historical Context of Biphenyl-Based Liquid Crystalline Compounds

Biphenyl derivatives have dominated liquid crystal research since the 1970s, when George Gray’s seminal work on 4-alkoxy-4'-cyanobiphenyls established the first room-temperature nematic materials for displays. The development of 4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate represents an evolutionary step in this lineage, addressing limitations of early biphenyl LC materials through strategic functionalization:

- First Generation (1970s-1980s): Cyanobiphenyls like 4-pentyl-4'-cyanobiphenyl (5CB) provided low-voltage operation but suffered from high viscosity and narrow nematic ranges.

- Second Generation (1990s-2000s): Fluorinated biphenyl esters improved response times and thermal stability, enabling active-matrix LCDs.

- Current Innovations: Alkyl-substituted derivatives like 4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate optimize viscosity/response time tradeoffs while maintaining wide nematic phases (40–120°C).

This compound’s design leverages three historical insights:

- Alkyl Chain Engineering: Heptyl/pentyl combinations balance molecular aspect ratio and intermolecular spacing.

- Ester Linker Benefits: Compared to ether or direct C-C bonds, esters provide stronger dipole alignment without excessive rotational barriers.

- Fluorine-Free Design: Avoids environmental concerns associated with fluorinated LCs while maintaining adequate dielectric anisotropy.

Role in Advanced Materials Science

4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate addresses key challenges in modern optoelectronics through its tunable mesophase behavior and compatibility with industrial manufacturing processes.

Key Performance Metrics

Applications in Emerging Technologies

- Flexible Displays: The compound’s low crystallization tendency enables uniform alignment on plastic substrates, critical for rollable OLED TVs.

- Photonic Devices: Its birefringence (Δn ≈ 0.18 at 589 nm) facilitates light modulation in spatial light modulators and beam steering applications.

- Sensor Technologies: Functionalization with reactive groups allows integration into chemoresistive sensors detecting volatile organic compounds.

Properties

CAS No. |

61733-23-1 |

|---|---|

Molecular Formula |

C31H38O2 |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(4-pentylphenyl) 4-(4-heptylphenyl)benzoate |

InChI |

InChI=1S/C31H38O2/c1-3-5-7-8-10-12-25-13-17-27(18-14-25)28-19-21-29(22-20-28)31(32)33-30-23-15-26(16-24-30)11-9-6-4-2/h13-24H,3-12H2,1-2H3 |

InChI Key |

PDQIXOGFLRWAKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate typically involves a multi-step process. One common method includes the esterification of 4-pentylphenol with 4’-heptyl(1,1’-biphenyl)-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Characteristics

- Molecular Weight : 460.623 g/mol

- Density : 1.046 g/cm³

- Boiling Point : 589.6 ºC at 760 mmHg

- Flash Point : 298.8 ºC

- Solubility : Poorly soluble in water but can dissolve in organic solvents.

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate is in the development of liquid crystal materials. Its unique molecular structure allows it to function as a liquid crystal compound, which is essential for the operation of LCDs. The compound exhibits favorable electro-optical properties that enhance the performance of displays.

Case Study : Research has shown that incorporating this compound into liquid crystal mixtures improves the response time and thermal stability of LCDs, making them more efficient for consumer electronics .

Organic Photovoltaics

The compound is also explored for use in organic photovoltaic devices. Its ability to form stable films and its favorable charge transport properties make it suitable for applications in solar cells.

Case Study : A study demonstrated that devices utilizing blends containing this compound exhibited increased power conversion efficiencies compared to traditional materials, highlighting its potential in renewable energy technologies .

Polymer Science

In polymer science, 4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate serves as a monomer or additive to enhance the mechanical properties of polymers. It can improve thermal stability and flexibility, which are critical for various industrial applications.

Case Study : Experiments indicated that polymers modified with this compound showed significant improvements in tensile strength and elongation at break, making them ideal for high-performance applications .

Mechanism of Action

The mechanism by which 4-Pentylphenyl 4’-heptyl(1,1’-biphenyl)-4-carboxylate exerts its effects is primarily through its interaction with molecular targets such as lipid bilayers. The compound can insert itself into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins and other molecules. This interaction can influence various cellular processes, including signal transduction and membrane fluidity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties:

Substituent Effects on Physical and Chemical Properties

- Alkyl Chain Length : The heptyl chain in the target compound enhances thermal stability compared to shorter-chain analogs like the pentyl derivative (CAS 100573-96-4, MW 414.58) . Longer chains (e.g., octyloxy in CAS 123286-51-1) further increase melting points and mesophase ranges .

- Electron-Withdrawing Groups: Fluorination (CAS 84176-66-9) increases LogP (10.5 vs. ~9.5) and polarity, improving HPLC retention times . Cyano substituents (CAS 3861-47-0) enhance dipole interactions, favoring nematic phases in LCs .

- Stereochemistry : Chiral centers, as in (S)-4-(2-methylbutyl)phenyl derivatives (CAS 69777-71-5), induce helical twisting in LC phases, critical for advanced optical devices .

Phase Behavior in Liquid Crystals

Studies on biphenyl derivatives (e.g., ) reveal that alkyl chain length and rigidity determine mesophase stability. For example:

- The target compound’s biphenyl core supports smectic or nematic phases, while bicyclohexyl analogs (e.g., CAS 131790-57-3) exhibit lower transition temperatures due to flexible cyclohexane rings .

- Fluorinated derivatives (CAS 84176-66-9) show broader mesophase ranges, attributed to fluorine’s electronegativity enhancing intermolecular interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Pentylphenyl 4'-heptyl(1,1'-biphenyl)-4-carboxylate?

The synthesis typically involves two key steps: (1) Suzuki-Miyaura cross-coupling to construct the biphenyl core and (2) esterification to introduce the alkyl chains. For the biphenyl backbone, palladium-catalyzed coupling of boronic acids with aryl halides is widely used (e.g., details coupling protocols for biaryls). Subsequent esterification can be achieved via Steglich or Mitsunobu reactions. A reported analog ( ) achieved 71% yield using carbodiimide-mediated esterification, with characterization via FTIR (C=O stretch at 1730 cm⁻¹) and ¹H-NMR (alkyl chain protons at δ 0.87–1.85 ppm, aromatic protons at δ 6.98–8.22 ppm). Optimize reaction time and stoichiometry to minimize side products like unreacted carboxylic acid intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

- Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., 76.12% C calculated vs. 75.63% observed in a related compound ).

- Spectroscopy : ¹H/¹³C-NMR to confirm alkyl chain integration and aromatic substitution patterns (e.g., biphenyl protons at δ 7.50–7.70 ppm ). FTIR for ester carbonyl (1730 cm⁻¹) and alkyl C-H stretches (2858–2924 cm⁻¹).

- Chromatography : HPLC with UV detection (≥98% purity) or GC-MS for volatile impurities. Always cross-validate results with synthetic intermediates to trace contamination sources .

Q. What safety protocols are essential for handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation (GHS H332 ).

- Storage : Keep sealed in a cool, ventilated area away from oxidizers.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release due to potential bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in mesophase transition temperatures observed during thermal analysis?

Inconsistent differential scanning calorimetry (DSC) data may arise from:

- Sample purity : Recrystallize the compound using toluene/hexane mixtures to remove residual alkyl precursors.

- Heating/cooling rates : Use rates ≤5°C/min to avoid supercooling artifacts.

- Cross-validation : Pair DSC with polarized optical microscopy (texture analysis) and X-ray diffraction (XRD) to confirm phase transitions (e.g., smectic vs. nematic ordering). A study on a similar biphenyl ester ( ) correlated DSC endotherms with XRD-derived layer spacing .

Q. What computational strategies are effective for predicting the mesomorphic and electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate dipole moments and polarizability, which influence liquid crystalline behavior.

- Molecular dynamics (MD) : Simulate alkyl chain dynamics and packing efficiency in mesophases (e.g., torsional angles of heptyl/pentyl chains).

- QSPR models : Correlate structural descriptors (e.g., aspect ratio, substituent position) with transition temperatures. A biphenyl-based DFT study ( ) linked electron density distribution to mesophase stability .

Q. How should contradictory data in structure-property relationships be addressed?

- Systematic variation : Synthesize analogs with incremental alkyl chain length changes (e.g., C5 vs. C7) to isolate effects on melting points or mesophase ranges.

- Statistical analysis : Apply multivariate regression to identify dominant factors (e.g., parity of alkyl chains, steric bulk).

- Collaborative validation : Replicate experiments across labs using standardized protocols. For example, conflicting NMR assignments in vs. 19 highlight the need for deuterated solvent controls and 2D-COSY for ambiguous peaks .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., catalyst loading, solvent polarity) meticulously, as minor variations can alter yields and purity.

- Data transparency : Share raw DSC thermograms and NMR spectra in supplementary materials to enable peer validation.

- Ethical compliance : Adhere to institutional guidelines for toxic compound disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.